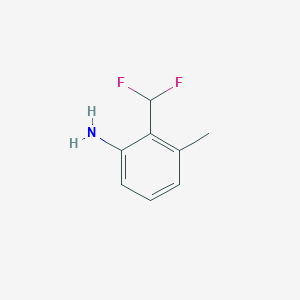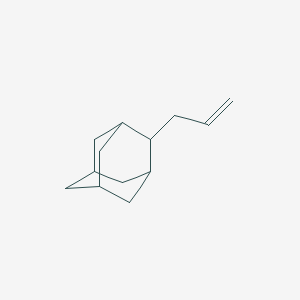
2-Allyladamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyladamantane is an organic compound belonging to the adamantane family, characterized by its unique cage-like structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyladamantane typically involves the allylation of adamantane derivatives. One common method is the reaction of 2-bromoadamantane with allyl magnesium bromide in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields this compound with high selectivity .
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction conditions and improved safety. The use of palladium-catalyzed cross-coupling reactions is favored due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Allyladamantane undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or alcohols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of the allyl group can be achieved using catalysts like palladium on carbon (Pd/C) to yield saturated adamantane derivatives.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: Epoxides, alcohols
Reduction: Saturated adamantane derivatives
Substitution: Halogenated adamantane derivatives
Wissenschaftliche Forschungsanwendungen
2-Allyladamantane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to penetrate biological membranes.
Medicine: Explored for antiviral and anticancer properties, leveraging the unique structure of adamantane derivatives.
Wirkmechanismus
The mechanism of action of 2-Allyladamantane involves its interaction with molecular targets through its allyl group. The allyl group can undergo various chemical transformations, enabling the compound to participate in diverse biochemical pathways. The rigid adamantane core provides stability, while the allyl group offers reactivity, making it a versatile compound in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
1-Allyladamantane: Similar structure but with the allyl group attached to a different position on the adamantane core.
2-Methyladamantane: Lacks the allyl group, resulting in different reactivity and applications.
2-Bromoadamantane: Precursor to 2-Allyladamantane, used in its synthesis.
Uniqueness: this compound stands out due to the presence of the allyl group, which enhances its reactivity and potential for functionalization compared to other adamantane derivatives. This makes it a valuable compound for various chemical, biological, and industrial applications .
Eigenschaften
Molekularformel |
C13H20 |
|---|---|
Molekulargewicht |
176.30 g/mol |
IUPAC-Name |
2-prop-2-enyladamantane |
InChI |
InChI=1S/C13H20/c1-2-3-13-11-5-9-4-10(7-11)8-12(13)6-9/h2,9-13H,1,3-8H2 |
InChI-Schlüssel |
DZFMARPEYYTCAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1C2CC3CC(C2)CC1C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095440.png)

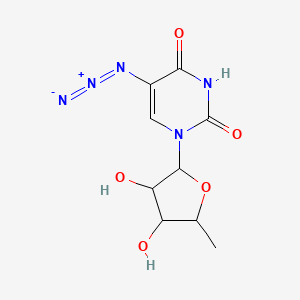
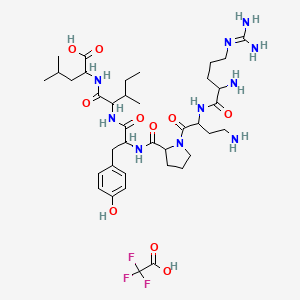
![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride](/img/structure/B15095460.png)
![N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B15095475.png)
![[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine](/img/structure/B15095483.png)
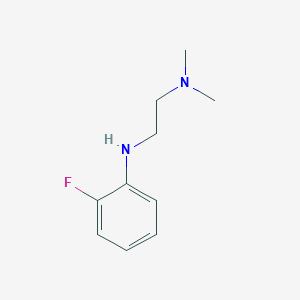

![{1,10,10-Trimethyl-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-5-yl}methanol](/img/structure/B15095517.png)
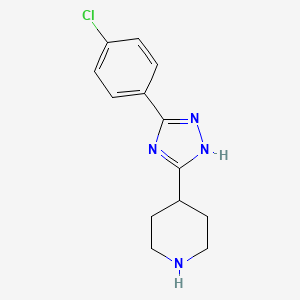

![[3-(4-Isopropyl-phenyl)-propyl]-methyl-amine](/img/structure/B15095541.png)
